Spiro[3-azaindoline-2,1'-cyclohexane]
Description
Contextualization within Spirocyclic Heterocycles and Indole (B1671886)/Azaindole Scaffolds
Spiro[3-azaindoline-2,1'-cyclohexane] is a heterocyclic compound featuring a unique three-dimensional architecture. This structure arises from the fusion of a 3-azaindoline moiety and a cyclohexane (B81311) ring through a single shared carbon atom, known as a spiro center. This arrangement imparts significant rigidity to the molecule compared to its linear counterparts.
Spirocyclic compounds, in general, have gained considerable attention in modern medicinal chemistry. Their rigid nature allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The introduction of a spiro center also increases the three-dimensionality of a molecule, a desirable trait in drug design that can improve physicochemical properties such as solubility and metabolic stability. st-andrews.ac.uk
The 3-azaindole (or pyrrolopyridine) portion of the molecule is a bioisostere of the indole scaffold, which is a prevalent core in numerous natural products and pharmaceuticals. mdpi.com The replacement of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom to form azaindole can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic profile.
Significance of Spiro[3-azaindoline-2,1'-cyclohexane] and Related Systems in Medicinal Chemistry and Organic Synthesis
While specific studies on Spiro[3-azaindoline-2,1'-cyclohexane] are not extensively documented, the significance of related spiro-azaindoline and spiro-indoline systems is well-established in medicinal chemistry and organic synthesis.
In medicinal chemistry, spiro-indoline derivatives have shown a wide range of biological activities, including anticancer properties. nih.govresearchgate.net For instance, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their efficacy against various human cancer cell lines. nih.gov The rigid spirocyclic framework is believed to contribute to the potent and selective inhibition of biological targets. The related spiro-azaindoline scaffold has been explored for the development of kinase inhibitors, such as those targeting Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T-cell activation and a promising target for cancer immunotherapy. nih.gov
From a synthetic standpoint, the construction of the spiro-azaindoline core presents a considerable challenge due to the need to control the stereochemistry at the spirocenter. Various synthetic strategies have been developed for the asymmetric synthesis of related spiroindoline compounds, including cascade reactions and organocatalytic methods. nih.govrsc.org These methods often aim to produce enantiomerically pure compounds, which is crucial for their application as therapeutic agents.
Scope of Current Research and Future Directions for Spiro[3-azaindoline-2,1'-cyclohexane] and Related Structures
Current research on related spiro-azaindole and spiro-indole scaffolds is focused on several key areas:
Development of Novel Synthetic Methodologies: Organic chemists continue to devise more efficient and stereoselective methods for the synthesis of complex spirocyclic systems. This includes the use of novel catalysts and cascade reactions to construct multiple chemical bonds in a single step. researchgate.net
Exploration of Biological Activity: Researchers are actively screening libraries of spiro-azaindole and spiro-indole derivatives against a wide array of biological targets to identify new therapeutic leads for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: For biologically active spiro compounds, detailed SAR studies are conducted to understand how modifications to the chemical structure affect its potency and selectivity. This knowledge is then used to design more effective drug candidates.
Given the promising biological activities of related compounds, future research on Spiro[3-azaindoline-2,1'-cyclohexane] could be directed towards:
Targeted Synthesis and Characterization: The development of a robust synthetic route to Spiro[3-azaindoline-2,1'-cyclohexane] would be the first step to enable a thorough investigation of its properties. This would be followed by detailed spectroscopic and structural characterization.
Biological Screening: Once synthesized, the compound could be screened against a panel of biological targets, particularly kinases and other enzymes implicated in disease, to assess its therapeutic potential.
Comparative Studies: A comparative study of the biological and physicochemical properties of Spiro[3-azaindoline-2,1'-cyclohexane] with its indole analogue, Spiro[indoline-2,1'-cyclohexane], could provide valuable insights into the role of the nitrogen atom in the azaindole ring.
Structure
2D Structure
Properties
IUPAC Name |
spiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13-14H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEQCYWQCBWFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346489 | |
| Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-03-2 | |
| Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRO(CYCLOHEXANE-1,2'-BENZIMIDAZOLINE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Synthetic Transformations Leading to Spiro 3 Azaindoline 2,1 Cyclohexane Analogs
Elucidation of Reaction Mechanisms
The construction of the spiro[3-azaindoline-2,1'-cyclohexane] core and its analogs can be achieved through several distinct mechanistic manifolds. These pathways, often involving highly reactive intermediates, dictate the efficiency and selectivity of the synthetic route.
While once considered ubiquitous in [3+2] cycloaddition reactions, the role of zwitterionic intermediates is a subject of detailed investigation. mdpi.com In many cases, reactions that were presumed to proceed through a stepwise mechanism involving a zwitterionic intermediate have been found through DFT calculations to follow a one-step, albeit highly asynchronous, pathway. nih.govmdpi.com The polar nature of the reactants and the presence of substituents that can stabilize ionic centers are key factors that favor a zwitterionic mechanism. nih.gov
For instance, the synthesis of certain spirooxindole derivatives via 1,4-dipolar cycloaddition explicitly proceeds through a zwitterionic intermediate. nih.gov Similarly, in the reaction of azomethine ylides with electron-deficient alkenes, the formation of a zwitterionic intermediate has been proposed, which then cyclizes to form the spiro-pyrrolidine ring. mdpi.commdpi.com The stability of such intermediates is often enhanced by the polarity of the solvent and the electronic properties of the substituents on the reacting molecules. nih.gov However, definitive proof of a zwitterionic intermediate can be elusive, as they are often transient and may not be directly observable. nih.gov In the context of spiro[3-azaindoline] synthesis, cycloaddition reactions involving polarized components could potentially proceed via such pathways, although concerted mechanisms are also highly plausible.
Free-radical-mediated cyclizations offer a powerful and versatile method for the construction of spirocyclic systems, including analogs of spiro[3-azaindoline-2,1'-cyclohexane]. These reactions typically proceed under mild conditions and exhibit high functional group tolerance. researchgate.netthieme-connect.de
A common strategy involves the generation of an aryl or alkyl radical which then undergoes an intramolecular cyclization onto a tethered acceptor. For example, the treatment of o-bromo-N-acryloylanilides with tri-n-butylstannane has been shown to efficiently produce spiro[cyclohexane-1,3′-indol-2′(3H)-ones] through a radical cyclization pathway. rsc.org
More contemporary methods utilize visible-light photoredox catalysis to generate radical intermediates. researchgate.net A prominent mechanism involves a single-electron transfer (SET) from an excited-state photocatalyst to a suitable precursor, generating a radical species. chemrxiv.org This radical can then add to an acceptor, propagating a chain reaction or participating in a radical-polar crossover event. researchgate.netchemrxiv.org This approach has been successfully applied to the synthesis of various spiro-aza compounds, demonstrating the power of photoredox catalysis in generating the key radical intermediates required for spirocyclization. chemrxiv.org
Table 1: Key Features of Radical Mechanisms in Spiro-Azaindoline Synthesis
| Feature | Description | Example |
|---|---|---|
| Initiation | Generation of the initial radical species. | Visible-light photocatalysis (SET); Tin-hydride mediated halogen abstraction. researchgate.netrsc.orgchemrxiv.org |
| Propagation | Intramolecular cyclization of the radical onto a π-system. | 5-exo-trig or 6-exo-trig cyclization. rsc.org |
| Termination | Quenching of the radical to form the final product. | Hydrogen atom abstraction from a donor molecule. rsc.org |
Transition metal-catalyzed reactions involving metal-carbene intermediates represent a highly effective strategy for C-H functionalization and the construction of complex molecular architectures. The insertion of a metal carbene into a C-H bond is a powerful method for forming carbon-carbon bonds and can be rendered highly enantioselective through the use of chiral catalysts. nih.gov
In the context of forming spiro-indoline systems, an intramolecular C-H insertion reaction of a donor/donor metal carbene can be employed. This process allows for the creation of the quaternary spirocenter with high levels of stereocontrol. nih.gov The mechanism typically involves the in situ formation of a diazo compound from a corresponding hydrazone, which then reacts with a metal catalyst (e.g., a rhodium complex) to generate the key metal-carbene species. This reactive intermediate then undergoes intramolecular insertion into a suitably positioned C-H bond on the cyclohexane (B81311) ring, forging the spirocyclic junction. nih.gov The regioselectivity of this insertion is influenced by both steric and electronic factors. nih.gov Migratory insertion is another fundamental step in organometallic chemistry that can be involved in such synthetic sequences. epfl.ch
Electron and energy transfer are fundamental processes in photoredox catalysis, a methodology that has revolutionized the synthesis of complex organic molecules. In the synthesis of spiro[3-azaindoline-2,1'-cyclohexane] analogs, these processes are key to initiating radical-based transformations under mild conditions. chemrxiv.org
The mechanism typically begins with the absorption of visible light by a photocatalyst (e.g., an iridium or ruthenium complex), promoting it to an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a substrate. chemrxiv.org If the catalyst acts as a reductant, it can donate an electron to a precursor to generate a radical anion. Conversely, if it acts as an oxidant, it can accept an electron to form a radical cation. chemrxiv.org This initial SET event generates the open-shell species necessary to initiate the desired cascade of reactions, such as the radical addition and cyclization steps that ultimately lead to the spirocyclic product. chemrxiv.org The efficiency of these processes is dependent on the redox potentials of the catalyst and the substrate.
Regiochemical and Stereochemical Outcomes and Determinants
The synthesis of spiro[3-azaindoline-2,1'-cyclohexane] analogs often generates multiple stereocenters, including the defining spiro-quaternary carbon. Controlling the regiochemistry and stereochemistry of these transformations is therefore of paramount importance.
The stereochemical outcome can be directed by manipulating the reaction conditions to favor either kinetic or thermodynamic control. researchgate.netnih.gov In a direct spirocyclization approach for spiro[cyclohexane-2-indoline] alkaloids, the relative stereochemistry was successfully controlled by adjusting the reaction pathway. researchgate.netnih.gov
In organocatalytic cascade reactions, the choice of catalyst and protecting groups on the substrate can have a profound impact on the stereochemical outcome. For instance, in a Michael/Aldol (B89426) cascade reaction to form spiro[cyclohexane-1,3′-indolin]-2′-ones, the N-protecting group on the oxindole (B195798) moiety was found to be critical in determining the configuration of a newly formed hydroxyl center. nih.gov Electron-withdrawing and electron-donating protecting groups led to opposite stereoisomers as the major product. nih.gov
Table 2: Influence of N-Protecting Group on Stereochemical Outcome
| N-Protecting Group Type | Catalyst | Major Product Hydroxy Configuration | Reference |
|---|---|---|---|
| Electron-withdrawing (e.g., Boc, Ts) | (R)-diphenylprolinol silyl (B83357) ether | 6-(R)-hydroxy | nih.gov |
Furthermore, the regioselectivity of reactions like metal-carbene C-H insertion is governed by a delicate balance of steric and electronic factors. The catalyst and substrate sterics can direct the insertion away from hindered positions, while electronic effects may favor insertion at sites that can better stabilize a potential carbocation-like character in the transition state. nih.gov Similarly, in [3+2] cycloaddition reactions, the regioselectivity is often dictated by the electronic nature of the dipole and dipolarophile, with frontier molecular orbital (FMO) theory providing a useful predictive model. mdpi.com Solvent choice has also been shown to be a critical determinant, enabling switchable regioselectivity in certain cycloaddition reactions. thieme-connect.de
Kinetic and Thermodynamic Considerations in Spirocyclization
The final ratio of stereoisomers in a spirocyclization reaction is often determined by the interplay between kinetic and thermodynamic factors. A kinetically controlled reaction yields a product ratio that reflects the relative rates of formation of the different isomers, governed by the activation energies of the competing pathways. In contrast, a thermodynamically controlled reaction, which typically requires reversible reaction conditions or higher temperatures, yields a product mixture that reflects the relative thermodynamic stabilities of the isomers. researchgate.netnih.gov
In the synthesis of spiro[oxindole-3,3'-pyrrolines], a plausible mechanism for an observed thermodynamically controlled pathway was presented, suggesting that under the reaction conditions, an initially formed kinetic product could revert and subsequently form the more stable thermodynamic product. nih.gov The ability to manipulate these factors is a powerful tool for a synthetic chemist. For example, by carefully selecting the base, solvent, and temperature, it is possible to steer a reaction towards the desired, more stable diastereomer in the synthesis of spiro[cyclohexane-2-indoline] alkaloids. researchgate.netnih.gov Understanding the energy profiles of the reaction pathways, including the relative stabilities of intermediates, transition states, and final products, is essential for achieving high selectivity in the synthesis of complex spirocyclic molecules.
Structure Activity Relationship Sar and Structural Optimization Studies of Spiro 3 Azaindoline 2,1 Cyclohexane Analogs
Identification of Key Pharmacophoric Elements
Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For Spiro[3-azaindoline-2,1'-cyclohexane] analogs, several key elements have been identified as crucial for potent inhibition and selectivity.
The core spiro-azaindoline system itself is a foundational element, providing a rigid three-dimensional scaffold that correctly orients substituents for optimal interaction with the target's binding site. nih.gov Structure-based design has highlighted specific hydrogen bonding interactions as critical for affinity. For instance, the aniline (B41778) N-H group on the azaindoline ring can act as a hydrogen bond donor, interacting with key residues like Asp101 in the HPK1 binding site. nih.gov
Furthermore, the carbonyl group of an amide substituent is often well-positioned to form a hydrogen bond with the backbone N-H of other residues, such as Gly24 in HPK1. nih.gov Modeling suggests that a tertiary amide is superior to primary or secondary amides in this position, as it favors an out-of-plane conformation that facilitates this crucial hydrogen bond, leading to enhanced potency and selectivity. nih.gov The spirocyclic ring also serves as a key structural element, providing vectors for substitution that can be exploited to engage with specific sub-pockets within the enzyme's active site. nih.gov
Influence of Substituent Nature and Position on Biological Potency and Selectivity
The biological potency and selectivity of Spiro[3-azaindoline-2,1'-cyclohexane] analogs are highly sensitive to the nature and position of various substituents on both the azaindoline core and the spiro-cyclohexane ring.
Saturation of the azaindole to an azaindoline system has been shown to be a productive strategy, providing new exit vectors for structure-based design and improving metabolic properties. nih.gov Early studies on related 7-azaindole (B17877) series indicated that installing a small, lipophilic group at the 4-position of the spiro-azaindoline core could enhance van der Waals interactions with tyrosine residues (e.g., Tyr28 in HPK1), leading to improved potency and selectivity against other kinases like LCK. nih.gov
The size of the spiro-alkane ring also plays a significant role. While smaller rings like cyclopropyl (B3062369) and cyclobutyl can be effective, larger rings such as cyclopentyl and cyclohexyl may provide vectors and distances better suited to target specific residues like Lys46 in the HPK1 binding site. nih.gov This is often achieved by introducing functional groups onto the spiro-ring. For example, hydroxylated analogues demonstrated comparable HPK1 activity to their parent compounds but with significantly improved metabolic stability in human liver microsomes (HLM). nih.gov Nitrile-functionalized analogs were also able to maintain potency. nih.gov
The following tables summarize the structure-activity relationships for various analogs targeting HPK1.
| Compound | R Group (C4-Position) | HPK1 Ki (nM) | LCK Ki (nM) | Selectivity (LCK/HPK1) |
|---|---|---|---|---|
| Analog A | -H | 14 | 120 | 8.6 |
| Analog B | -CH3 | 11 | 270 | 25 |
| Analog C | -CH2CH3 | 4.5 | 150 | 33 |
| Compound | Spiro-Ring Modification | HPK1 Ki (nM) | HLM Stability (mL/min/kg) |
|---|---|---|---|
| Analog D | Cyclopentyl | 4.6 | 15 |
| Analog E | Cyclopentyl-OH (Diastereomer 1) | 5.8 | <3.8 |
| Analog F | Cyclopentyl-OH (Diastereomer 2) | 4.2 | <3.8 |
| Analog G | Cyclopentyl-CN | 4.8 | 13 |
Stereochemical Requirements for Enhanced Activity
Stereochemistry is a critical determinant of biological activity in spiro-heterocyclic systems due to the rigid, three-dimensional nature of the scaffold. The precise spatial orientation of substituents dictates the effectiveness of interactions with the chiral environment of a biological target. For spiro[cyclohexane-indoline] type structures, the creation of multiple contiguous stereocenters, including the spiro-quaternary carbon, necessitates strict stereochemical control during synthesis to achieve optimal activity. nih.govnih.gov
In the synthesis of related spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives, the stereochemical outcome can be significantly influenced by the choice of protecting groups on the indolinone nitrogen. nih.gov For instance, electron-withdrawing protecting groups can favor the formation of one diastereomer, while electron-donating groups can lead to the opposite stereochemical configuration at a newly formed chiral center. nih.gov This highlights that subtle electronic changes can direct the stereochemical course of a reaction, ultimately impacting the biological profile of the final product.
While direct comparisons of the biological activities of different stereoisomers of Spiro[3-azaindoline-2,1'-cyclohexane] are not always detailed, the synthesis of functionalized analogs often results in diastereomeric mixtures. nih.gov The ability to separate these diastereomers and test them individually is crucial, as it is common for one isomer to possess significantly higher activity than the others. The development of regio- and diastereoselective spirocyclization approaches is therefore a key focus in the synthesis of this class of compounds to ensure access to the most potent stereoisomer. nih.gov The absolute stereochemistry is often established through methods like a desymmetrizing Dieckmann condensation, while relative stereochemistry is controlled by manipulating kinetic versus thermodynamic reaction pathways. nih.gov This underscores the principle that achieving enhanced activity is intrinsically linked to precise control over the molecule's three-dimensional architecture.
Computational and Theoretical Chemistry Applied to Spiro 3 Azaindoline 2,1 Cyclohexane Systems
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Spiro[3-azaindoline-2,1'-cyclohexane] and its derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, thereby explaining their biological activity.
Research has shown that spiro-azaindoline derivatives are effective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.govnih.gov Docking studies revealed an atypical binding mode where the 7-azaindole (B17877) motif engages the kinase's hinge region, while the protein's P-loop adopts an unusual "folded" conformation. nih.gov This specific conformation allows the side chain of a tyrosine residue (Tyr28) to engage in hydrophobic interactions with the ligand. nih.gov Further structure-based design, guided by these docking insights, led to the installation of small lipophilic groups at the C4-position of the spiro-azaindoline core to enhance van der Waals interactions with Tyr28, which successfully improved potency and selectivity. nih.gov
Similarly, docking simulations have been employed to explore the anticancer potential of related spirooxindole compounds. nih.govnih.gov Studies on di-spirooxindole analogs identified them as potential inhibitors of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. The docking results indicated that these compounds fit well within the MDM2 binding site, with calculated binding affinities ranging from -7.20 to -7.90 kcal/mol. nih.gov Other studies have successfully docked spiroindoline-2-one derivatives into the estrogen receptor (PDB: 3EQM), achieving docking scores between -8.16 and -9.30, which were superior to the standard drug Adriamycin (-6.86). researchgate.net
These analyses not only predict binding affinity but also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and a roadmap for further optimization.
| Derivative Class | Protein Target | PDB ID | Key Findings / Binding Scores | Reference |
|---|---|---|---|---|
| Spiro-azaindoline | Hematopoietic Progenitor Kinase 1 (HPK1) | Not Specified | Binds to hinge region, induces "folded P-loop" conformation, hydrophobic interactions with Tyr28. | nih.gov |
| Di-spirooxindole analogs | Murine Double Minute 2 (MDM2) | Not Specified | Binding affinities ranged from -7.20 to -7.90 kcal/mol. | nih.gov |
| Spiroindoline-2-one | Estrogen Receptor | 3EQM | Docking scores ranged from -8.16 to -9.30. | researchgate.net |
| Spirooxindole-pyrrolines | CD-44, EGFR, AKR1D1, HER-2 | Not Specified | Binding affinities ranged from -6.5 to -8.73 Kcal/mol. | mdpi.com |
| Spiroquinoline-indoline-dione | SARS-CoV-2 Main Protease | 6LU7 | Demonstrated strong docking binding values against the active sites. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. taylorandfrancis.com For spiro[3-azaindoline-2,1'-cyclohexane] systems, QSAR models are developed to predict the therapeutic potency of new analogs and to understand the structural features that govern their activity.
In a study of novel spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole] derivatives with antitumor properties, 3D-pharmacophore modeling was combined with QSAR analysis. nih.gov This approach helped to explore the structural requirements controlling the biological activity. The resulting models indicated that the major structural factors influencing the potency of these compounds were related to their core spiro skeleton, highlighting the importance of the central scaffold in exerting the biological effect. nih.gov
Similarly, QSAR models have been successfully generated to explain and support the antiproliferative and anti-SARS-CoV-2 properties of a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones. nih.gov These models provide predictive power and help in understanding which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most influential. QSAR studies typically involve dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive robustness. taylorandfrancis.comchemmethod.com The development of statistically significant QSAR models allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.
| Derivative Class | Biological Activity Modeled | Key Findings | Reference |
|---|---|---|---|
| Spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-triones | Antitumor Activity (HEPG2, HCT116, MCF7) | Structural factors related to the basic spiro skeleton were found to be the major contributors to potency. | nih.gov |
| Dispiro[indoline-pyrrolidine-piperidine]-diones | Antiproliferative and Anti-SARS-CoV-2 | QSAR models were successfully developed to explain and support the observed biological properties. | nih.gov |
Advanced Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights
Advanced quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, stability, and reactivity of molecules like Spiro[3-azaindoline-2,1'-cyclohexane]. DFT is used to calculate various molecular properties such as optimized geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reaction mechanisms and molecular interactions. researchgate.net
DFT calculations have been employed to elucidate the electronic and structural features of spiro derivatives, providing support for proposed mechanisms of action. researchgate.net For instance, in the synthesis of new spiro[indoline-pyrrolidine] derivatives via 1,3-dipolar cycloaddition, DFT was used to establish the geometries and electronic structures of the resulting compounds.
Furthermore, DFT has proven essential in understanding the regioselectivity of reactions used to synthesize complex spiro systems. A theoretical study on the 1,3-dipolar cycloaddition reaction to form dispiroheterocycles was conducted at the B3LYP/6–31++G(d, p) computational level. researchgate.net By calculating the energies of different possible reaction pathways and transition states, the study could rationalize why a specific regioisomer was formed exclusively, aligning theoretical predictions with experimental outcomes. researchgate.net Such calculations provide deep mechanistic insights that are not readily accessible through experimental methods alone. Computational studies can also predict spectroscopic data, such as IR and NMR chemical shifts, which can be compared with experimental values to confirm molecular structures. researchgate.net
| System/Reaction Studied | Computational Level | Property Investigated | Key Insight | Reference |
|---|---|---|---|---|
| Spiro[indoline-pyrrolidine] derivatives | Not Specified | Geometries and electronic structures | Established the final structure and electronic properties of the synthesized compounds. | |
| 1,3-dipolar cycloaddition for dispiroheterocycles | B3LYP/6–31++G(d, p) | Reaction mechanism and regioselectivity | DFT results correctly predicted the high regioselectivity observed in the experimental synthesis. | researchgate.net |
| Spiropyrazole derivatives | DFT | Electronic and structural features | Supported the proposed mechanism for antibacterial and antiviral capabilities. | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can interact with its biological target. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the accessible shapes of a molecule and their relative stabilities.
For the Spiro[3-azaindoline-2,1'-cyclohexane] scaffold, the cyclohexane (B81311) ring can adopt several conformations (e.g., chair, boat, twist-boat), and the relative orientation of the spiro-fused rings is crucial. Studies have been conducted specifically on the conformational analysis of spiro[cyclohexane-1,3′-indolin]-2′-one derivatives to understand their structural dynamics. researchgate.net The conformation of the spiro ring system can be influenced by substituents on either the indoline (B122111) or cyclohexane rings.
Research on related spiro[2H-indol]-3(1H)-ones has shown that conformational switching can occur. nih.gov Using single-crystal X-ray analysis and NOE NMR, it was demonstrated that methylation of the aniline (B41778) nitrogen acts as a "conformational switch," inverting the relative conformation of the spiro-fused piperidine (B6355638) ring. nih.gov Similarly, structural characterization of isomorphous pairs of spiro[indoline-3,3'-indolizine]s revealed that even subtle changes can lead to noticeable conformational differences within the spiro ring system. nih.gov
Molecular dynamics simulations can further extend this analysis by modeling the movement of the molecule over time, providing insights into its flexibility, conformational stability, and interactions with solvent or a binding partner. These simulations help to identify the most populated low-energy conformations, which are often the ones responsible for biological activity.
| Derivative Class | Method of Analysis | Key Findings | Reference |
|---|---|---|---|
| Spiro[cyclohexane-1,3′-indolin]-2′-one | Conformational analysis | Analysis focused on the different conformations of the spiro-fused ring system. | researchgate.net |
| Spiro[2H-indole-2,4'-piperidine] | X-ray crystallography, NOE NMR | Methylation of the aniline nitrogen acts as a conformational "switch," inverting the piperidine ring conformation. | nih.gov |
| Spiro[indoline-3,3'-indolizine] | Crystal structure analysis | Isomorphous pairs exhibit distinct conformational differences in their spiro ring systems. | nih.gov |
Emerging Trends and Future Research Directions for Spiro 3 Azaindoline 2,1 Cyclohexane
Development of Sustainable and Green Synthetic Methodologies
The chemical synthesis of complex spirocyclic systems is an area of major interest for organic researchers. nih.gov In line with the growing emphasis on environmental responsibility in chemical manufacturing, a significant trend is the development of sustainable and green synthetic routes for spiro[3-azaindoline-2,1'-cyclohexane] and its analogs. These methodologies aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.
Key green approaches being explored include:
One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes where two or more components react in a single vessel to form a complex product, minimizing intermediate isolation steps and solvent usage. mdpi.com A highly stereo-selective, one-pot, multicomponent method has been successfully used to synthesize novel functionalized spirooxindoles. mdpi.comnih.gov
Enzymatic Catalysis: The use of enzymes in micro-packed-bed reactors offers a green and efficient alternative for producing spiroindole derivatives. This approach can significantly reduce reaction times compared to traditional methods and is suitable for scalable, industrial applications under environmentally friendly conditions. researchgate.net
Organocatalysis: Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of spiro compounds, avoiding the use of potentially toxic heavy metal catalysts. nih.gov Organocatalytic cascade reactions, such as Michael/Aldol (B89426) sequences, have been employed to construct spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple stereocenters in high yields and excellent enantioselectivities. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable technique that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Green Solvents: A highly efficient and environmentally friendly method for synthesizing spiropyranopyrazole-oxindole derivatives has been developed using water as the solvent at ambient temperature, offering significant economic and environmental advantages. researchgate.net
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Enzymatic Synthesis | Use of enzymes in micro-packed-bed reactors to catalyze the formation of spiroindole derivatives. | Reduced reaction time, high efficiency, scalable, environmentally friendly. | researchgate.net |
| Organocatalytic Cascade | (R)-diphenylprolinol silyl (B83357) ether-catalyzed tandem Michael/aldol reaction. | Avoids heavy metals, high yields, excellent enantioselectivity (>99% ee). | nih.gov |
| Multicomponent Reactions | One-pot, three-component 1,3-dipolar cycloaddition reaction. | High stereo-selectivity, operational simplicity, reduced waste. | mdpi.com |
| Aqueous Synthesis | Reaction carried out in water at ambient temperature. | Environmentally benign solvent, excellent yields, economic benefits. | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to drive the reaction. | Higher yields, reduced reaction times, improved product quality. | researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications
While spiroindoline derivatives have been extensively studied for their anticancer properties, ongoing research is uncovering novel biological targets and expanding their potential therapeutic applications into new domains. nih.govmdpi.com The unique structural features of the spiro[3-azaindoline-2,1'-cyclohexane] core allow for precise interactions with a variety of biological macromolecules.
Recent research has identified several promising targets:
Immuno-oncology Targets: A significant breakthrough has been the discovery of spiro-azaindoline inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a negative regulator of T-cell activation, and its inhibition enhances the immune system's ability to fight tumors, making it a promising target for cancer immunotherapy. nih.gov These inhibitors were shown to induce cytokine production in primary human T-cells. nih.gov
Antiviral Targets: Certain spiro-3-indolin-2-one derivatives have demonstrated potent anti-SARS-CoV-2 properties in Vero cell viral infection models. nih.govresearchgate.net This opens up a new avenue for the development of spiro compounds as antiviral agents.
Protein-Protein Interaction (PPI) Modulators: The MDM2-p53 interaction is a critical target in oncology. Dispiro-indolinones have been developed as potent inhibitors of this PPI, effectively blocking the proliferation of human lung cancer cells. mdpi.com
Cytoskeletal Components: Some spiro-fused oxindoles have been found to interfere with the actin cytoskeleton in cancer cells. mdpi.com Treatment with these compounds led to the disappearance of stress fibers and a reduction in filopodia-like deformations, ultimately inhibiting cell motility and migration in human melanoma cell lines. mdpi.com
| Biological Target | Therapeutic Area | Compound Class | Observed Effect | Reference |
|---|---|---|---|---|
| HPK1 (Hematopoietic Progenitor Kinase 1) | Immuno-oncology | Spiro-azaindoline | Inhibition of HPK1 enhances T-cell function and suppresses tumor growth. | nih.gov |
| SARS-CoV-2 | Antiviral | Spiro-3-indolin-2-one | Inhibition of viral infection in cell models. | nih.govresearchgate.net |
| MDM2-p53 Interaction | Oncology | Dispiro-indolinone | Inhibition of PPI, leading to blockage of cancer cell proliferation. | mdpi.com |
| Actin Cytoskeleton | Oncology | Spiro-fused oxindoles | Disruption of actin structure, inhibiting cell motility and migration. | mdpi.com |
| EGFR, VEGFR-2, CD-44, HER-2, AKR1D1 | Oncology | Spirooxindole | Antiproliferative activity, induction of reactive oxygen species (ROS). | nih.govmdpi.comnih.gov |
Application of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. For spiro[3-azaindoline-2,1'-cyclohexane] and its analogs, these computational tools are being applied to accelerate the design-synthesis-testing cycle, optimize reaction conditions, and predict pharmacological properties.
Accelerating Drug Discovery: AI-based strategies are increasingly used to assess properties like absorption, distribution, metabolism, and excretion (ADME) and drug-likeness for newly synthesized compounds. mdpi.com This in silico screening helps prioritize candidates for synthesis and biological testing, saving significant time, budget, and manpower. mdpi.com
Reaction Optimization: ML algorithms, such as Bayesian Optimization, are being employed to efficiently screen and optimize reaction conditions. mdpi.com In one study, this approach successfully identified improved conditions for a spiro-dithiolane synthesis in a small number of trials, improving the yield and reducing reagent usage compared to conventional methods. mdpi.com
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are used to explain and support observed biological properties of synthesized compounds. nih.govresearchgate.net These models can predict the biological activity of virtual compounds, guiding the design of more potent and selective molecules.
Multitargeted Ligand Design Strategies
The complexity of diseases like cancer often involves multiple signaling pathways. This has led to the development of multitargeted ligands—single molecules designed to interact with several biological targets simultaneously. The spiro[3-azaindoline-2,1'-cyclohexane] scaffold is well-suited for this approach.
Multi-targeted Kinase Inhibitors (MTKIs): A rational design strategy has been used to develop 7-azaindole (B17877) derivatives as MTKIs that target kinases involved in both angiogenesis and tumorigenesis. nih.gov This approach can lead to enhanced therapeutic efficacy.
Dual-Targeting Spiroindolinones: Researchers have synthesized spiro-3-indolin-2-one derivatives that exhibit multi-targeted inhibitory properties against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2). nih.govresearchgate.net Similarly, other spirooxindoles have been shown to target a range of receptors including CD-44, EGFR, AKR1D1, and HER-2. mdpi.comnih.gov Designing a single molecule to hit multiple oncogenic targets can be an effective strategy to overcome drug resistance and improve treatment outcomes.
Q & A
Basic: What are the standard synthetic protocols for Spiro[3-azaindoline-2,1'-cyclohexane] derivatives?
Answer:
The synthesis typically involves tri(n-butyl)phosphine (P(n-Bu)₃)-catalyzed domino reactions under inert conditions. A representative protocol includes:
- Reagents : Isothiomalononitrile (0.5 mmol) and biscoumarins (0.6 mmol) in chloroform (10 mL).
- Catalyst : P(n-Bu)₃ (20 mol%) injected via syringe.
- Conditions : Stirring at 65°C for 6 hours under nitrogen .
- Workup : Solvent removal followed by column chromatography (petroleum ether/ethyl acetate, 15:1 v/v).
Key parameters include strict anhydrous conditions, precise stoichiometry, and temperature control. Yields range from 65–85%, depending on substituents .
Basic: How is the structural confirmation of spiro compounds achieved?
Answer:
Structural elucidation employs multi-spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, spiro[cyclohexane-1,3'-indoline] derivatives show distinct aromatic (δ 7.0–7.6 ppm) and spirocyclic CH₂ signals (δ 4.3–5.2 ppm) .
- HRMS : Confirms molecular formulas (e.g., C₁₈H₂₄N₂O for a derivative with m/z 284.3960 ).
- X-ray crystallography : Software like ORTEP-3 or WinGX generates 3D structures, validating spiro connectivity and chair conformations .
Advanced: How to optimize reaction conditions for improved stereoselectivity in spiro compound synthesis?
Answer:
Stereoselectivity depends on catalyst choice, solvent polarity, and substituent effects:
- Catalyst : P(n-Bu)₃ outperforms PPh₃ due to stronger nucleophilicity, enabling selective C–S bond cleavage and spirocyclization .
- Solvent : Chloroform enhances polar transition-state stabilization vs. acetonitrile, favoring specific diastereomers .
- Substituents : Electron-donating groups (e.g., –OCH₃) on biscoumarins increase yield by stabilizing intermediates. For example, 3-(ethoxycarbonylmethyl)indole derivatives achieve >75% yield .
Advanced: What computational methods are used to analyze spiro structure conformations?
Answer:
- Ring puckering analysis : Cremer-Pople parameters quantify cyclohexane chair distortions. For instance, puckering amplitude (θ) and phase angle (φ) differentiate axial vs. equatorial substituents .
- DFT calculations : Gaussian software predicts energy barriers for chair flips (e.g., ΔG‡ ~10 kcal/mol for spiro[cyclohexane-azaindoline]) .
- Molecular dynamics (MD) : Simulates conformational interconversion in solution, validated by VT-NMR (variable-temperature) experiments .
Advanced: How to address discrepancies in synthetic yields when varying substituents?
Answer:
Contradictions arise from steric/electronic effects and competing pathways:
- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce yields (<50%) by impeding cyclization .
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) slow domino reactions, requiring higher temperatures (80°C) .
- Side reactions : Competing [3+2] vs. [4+2] cycloadditions are monitored via TLC and quenched with pH 7 buffer .
Advanced: What strategies are employed in designing biologically active spiro derivatives?
Answer:
- Molecular docking : AutoDock Vina screens spiro libraries against targets (e.g., PARP-1), prioritizing derivatives with hydrogen bonds to catalytic residues .
- SAR studies : Substituent modifications (e.g., –CN at C4) enhance kinase inhibition (IC₅₀ < 100 nM for HPK1 inhibitors) .
- Metabolic stability : LogP optimization (<3) via introducing polar groups (e.g., –OH) improves pharmacokinetics .
Advanced: How to resolve inconsistencies in reported reaction mechanisms for spirocyclization?
Answer:
Mechanistic contradictions are addressed via:
- Isotopic labeling : ¹³C-tracing identifies nucleophilic attack sites (e.g., C3 of indoline vs. C2 of cyclohexane) .
- Kinetic studies : Pseudo-first-order rate constants (kobs) reveal rate-determining steps (e.g., C–S bond cleavage) .
- In situ IR : Monitors intermediate formation (e.g., thiirane intermediates at 1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
